2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile
Brand Name: Vulcanchem
CAS No.: 19858-57-2
VCID: VC20743677
InChI: InChI=1S/C9H4ClN5/c10-8-6(3-12)5(1-2-11)7(4-13)9(14)15-8/h1H2,(H2,14,15)
SMILES: C(C#N)C1=C(C(=NC(=C1C#N)Cl)N)C#N
Molecular Formula: C9H4ClN5
Molecular Weight: 217.61 g/mol

2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile

CAS No.: 19858-57-2

Cat. No.: VC20743677

Molecular Formula: C9H4ClN5

Molecular Weight: 217.61 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile - 19858-57-2

Specification

CAS No. 19858-57-2
Molecular Formula C9H4ClN5
Molecular Weight 217.61 g/mol
IUPAC Name 2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile
Standard InChI InChI=1S/C9H4ClN5/c10-8-6(3-12)5(1-2-11)7(4-13)9(14)15-8/h1H2,(H2,14,15)
Standard InChI Key OJWPYQNAVPIGTJ-UHFFFAOYSA-N
SMILES C(C#N)C1=C(C(=NC(=C1C#N)Cl)N)C#N
Canonical SMILES C(C#N)C1=C(C(=NC(=C1C#N)Cl)N)C#N

Introduction

Chemical Identity and Basic Properties

2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile is a pyridine derivative featuring multiple functional groups strategically positioned on its heterocyclic core. The compound is identified by the CAS registry number 19858-57-2 and has a molecular formula of C₉H₄ClN₅. This structural arrangement contributes to its distinctive chemical behavior and reactivity patterns observed in various experimental settings.

The compound's molecular weight is 217.61 g/mol, making it a relatively small molecule compared to many biologically active compounds. Its structure features a pyridine ring with multiple nitrile groups, an amino group, and a chlorine atom, creating a highly functionalized scaffold with potential for diverse chemical transformations. This unique arrangement of functional groups contributes significantly to its chemical behavior and potential applications in various fields of chemistry and biochemistry.

The basic identification parameters and physical properties of the compound are summarized in the following table:

PropertyValue
Chemical Name2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile
CAS Number19858-57-2
Molecular FormulaC₉H₄ClN₅
Molecular Weight217.61 g/mol
Melting Point257°C
Boiling Point451.8±45.0°C (Predicted)
Density1.51±0.1 g/cm³ (Predicted)
pKa-4.22±0.10 (Predicted)
LogP1.71 (approximate)

The compound possesses moderate lipophilicity, indicated by its logP value of approximately 1.71, suggesting it may penetrate biological membranes under appropriate conditions. This property is particularly relevant for potential pharmaceutical applications, as it influences both the compound's distribution in biological systems and its potential interaction with cellular components.

Structural Characteristics

The structure of 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile features several key functional groups:

  • A pyridine ring as the core structure

  • An amino group (-NH₂) at position 2

  • A chlorine atom at position 6

  • A cyanomethyl group (-CH₂CN) at position 4

  • Two nitrile groups (-CN) at positions 3 and 5

This arrangement of functional groups creates a highly electron-deficient heterocyclic system with unique reactivity patterns. The presence of three nitrile groups (including the one in the cyanomethyl substituent) makes this compound particularly interesting for synthetic chemistry applications, as these groups can undergo various transformations to generate more complex structures.

Synthesis Methods

The synthesis of 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile typically involves a multi-step approach starting from simpler precursors. One common synthetic pathway begins with 2-amino-6-chloropyridine, which undergoes subsequent reactions with cyanomethyl reagents under controlled conditions to introduce the required functional groups.

Alternative Synthetic Approaches

Drawing from the synthetic methodologies used for related compounds, potential alternative approaches might include:

  • One-pot multi-component reactions using appropriate precursors

  • Catalytic methods utilizing various catalysts to improve yield and selectivity

  • Microwave-assisted synthesis to potentially reduce reaction times and increase efficiency

Many of these synthetic methodologies could potentially be optimized for the preparation of 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile by adjusting reaction conditions, catalyst systems, and precursor compounds.

Chemical Reactivity and Reactions

2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile demonstrates diverse chemical reactivity owing to its multiple functional groups. The presence of three nitrile groups, an amino substituent, and a chlorine atom provides numerous sites for potential chemical transformations.

Oxidation Reactions

The compound can undergo oxidation reactions with strong oxidizing agents, leading to various oxidation products depending on the specific reagents and conditions employed. Potential oxidizing agents might include potassium permanganate, hydrogen peroxide, or other common oxidants used in organic synthesis. These reactions could potentially target different functional groups within the molecule, including:

  • Oxidation of the amino group

  • Oxidation of the cyanomethyl moiety

  • Oxidative transformations of the nitrile groups

Reduction Reactions

Reduction reactions can be performed on 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile using reducing agents such as hydrogen gas in the presence of appropriate catalysts. These reactions might target the reduction of:

  • Nitrile groups to primary amines or aldehydes

  • The pyridine ring to a partially or fully reduced heterocycle

  • The chlorine substituent to a hydrogen

The selectivity of these reductions would depend on the choice of reducing agent, catalyst system, and reaction conditions.

Substitution Reactions

The chlorine atom at position 6 represents a reactive site for nucleophilic aromatic substitution reactions. Various nucleophiles can potentially replace the chlorine atom, leading to a range of derivatives. This reactivity is exemplified by the formation of 2-amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile as a by-product when 2-amino-6-chloropyridine-3,5-dicarbonitrile is reacted with aminoguanidine in dimethylformamide .

Common nucleophiles that might participate in such substitution reactions include:

  • Amines (primary, secondary, tertiary)

  • Thiols

  • Alcohols

  • Various carbon nucleophiles

The outcome of these substitution reactions would be influenced by factors such as the nucleophile strength, reaction temperature, solvent system, and potential catalysts.

Structural Analysis and Molecular Interactions

Intermolecular Interactions

In crystalline states, compounds of this type typically exhibit significant intermolecular interactions through hydrogen bonding and other non-covalent forces. For example, 2-amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile forms zigzag chains along the c-axis through N—H⋯N and C—H⋯N hydrogen bonds .

For 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile, we might anticipate:

  • Hydrogen bonding involving the amino group as a donor

  • The nitrile groups acting as hydrogen bond acceptors

  • Potential halogen bonding involving the chlorine atom

  • π-π stacking interactions between the aromatic pyridine rings

These intermolecular interactions would significantly influence the compound's crystal packing, solubility properties, and potentially its biological activities.

Applications in Scientific Research

Chemistry Applications

In organic chemistry, 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile serves as a valuable building block for synthesizing more complex organic molecules. Its multiple functional groups provide diverse reaction sites for chemical transformations, making it a versatile intermediate in synthetic pathways.

The compound's unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions as previously described. These transformations can lead to the development of new materials and compounds with desired properties for various applications.

Comparison with Related Compounds

Structural Analogues

Several related compounds share structural similarities with 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile, including:

  • 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile - differs at position 6 (dimethylamino vs. chloro) and lacks the cyanomethyl group at position 4

  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines - contains a sulfanyl group at position 6 instead of chlorine

The following table compares key features of these related compounds:

CompoundPosition 2Position 3Position 4Position 5Position 6
2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrileAminoCyanoCyanomethylCyanoChloro
2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrileAminoCyanoHCyanoDimethylamino
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridinesAminoCyanoVariesCyanoSulfanyl

These structural differences likely contribute to variations in chemical reactivity, physical properties, and biological activities among these compounds.

Synthetic Approaches Comparison

The synthesis of these related compounds often involves similar methodologies, with variations to accommodate the different substituents. For 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, common synthetic approaches include:

  • Pseudo-four-component reaction (pseudo-4CR) involving condensation of malononitrile with thiols and aldehydes

  • Three-component condensation (3CR) of malononitrile with 2-arylidenemalononitrile and S-nucleophiles

These synthetic strategies might be adapted for the preparation of 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile by adjusting the reagents and reaction conditions to introduce the appropriate substituents.

Current Research Challenges and Future Directions

Synthetic Optimization

Current synthetic approaches for preparing 2-amino-3,5-dicarbonitrile-6-substituted pyridines often suffer from limitations such as low yields, lengthy reaction times, harsh conditions, and the use of toxic catalysts . These challenges likely extend to the synthesis of 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile as well.

Future research might focus on:

  • Developing more efficient catalytic systems that increase product yields and allow milder reaction conditions

  • Exploring greener synthetic methodologies, such as solvent-free reactions or the use of environmentally friendly catalysts

  • Investigating flow chemistry approaches for continuous production of these compounds

  • Employing computational methods to predict optimal reaction conditions and catalyst designs

Structure-Activity Relationship Studies

Understanding the relationship between structural features and biological activities represents another important research direction. By systematically modifying the structure of 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile and evaluating the resulting compounds for various biological activities, researchers could develop more potent and selective bioactive molecules.

Key structural modifications might include:

  • Replacing the chlorine atom with other substituents

  • Modifying the amino group through alkylation or acylation

  • Varying the position or nature of the nitrile groups

  • Introducing additional functional groups to enhance specific properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator